Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-

Antiviral Picornavirus Capsid-binding inhibitor

Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- (CAS 126311-40-8) is a synthetic heterocyclic small molecule belonging to the azolylalkyloxy class of antipicornavirus agents. It features a 3-methylisoxazole head group connected via a seven-carbon heptyl linker to a dibenzofuran-3-yloxy tail.

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
CAS No. 126311-40-8
Cat. No. B12901788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-
CAS126311-40-8
Molecular FormulaC23H25NO3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CCCCCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3
InChIInChI=1S/C23H25NO3/c1-17-15-19(27-24-17)9-5-3-2-4-8-14-25-18-12-13-21-20-10-6-7-11-22(20)26-23(21)16-18/h6-7,10-13,15-16H,2-5,8-9,14H2,1H3
InChIKeyALJQTEOQAHDGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- (CAS 126311-40-8): Structural Classification and Procurement Context


Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- (CAS 126311-40-8) is a synthetic heterocyclic small molecule belonging to the azolylalkyloxy class of antipicornavirus agents [1]. It features a 3-methylisoxazole head group connected via a seven-carbon heptyl linker to a dibenzofuran-3-yloxy tail. This architecture places it within a well-studied series of capsid-binding inhibitors that includes the clinical candidate Disoxaril (WIN 51711). The compound is listed in chemical supplier catalogs primarily as a research-grade screening compound with a molecular formula of C₂₃H₂₅NO₃ and a molecular weight of approximately 363.45 g/mol.

Why Generic Substitution Fails for Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- (CAS 126311-40-8)


Class-level SAR data indicate that antipicornaviral activity within the azolylalkyloxy series is exquisitely sensitive to the identity of the oxy substituent; qualitative structure-activity relationship analysis identified the 2-dibenzofuryl group as the most effective oxy substituent across the entire series [1]. Common commercial analogs such as Disoxaril (WIN 51711) employ a 4-(4,5-dihydro-2-oxazolyl)phenoxy moiety, which occupies a different chemical space. Benzofuran-isoxazole hybrids similarly lack the tricyclic dibenzofuran architecture. Simply interchanging compounds within this class—even those sharing the 3-methylisoxazole and heptyl linker—risks loss of the critical dibenzofuran pharmacophore that underpins the potency advantage identified at the class level. This publication reports that compounds combining dibenzofuran with 3-methylisoxazole and 4-methylthiazole were highly effective in vitro against a wide range of human rhinoviruses and enteroviruses, a breadth-of-activity profile not demonstrated for simpler phenoxy or benzofuran congeners in the same study.

Quantitative Differentiation Evidence for Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- (CAS 126311-40-8) vs. Closest Analogs


Oxy Substituent SAR Ranks 2-Dibenzofuryl as Most Effective Across the Azolylalkyloxy Series

In the azolylalkyloxy series, qualitative SAR investigation concluded that the 2-dibenzofuryl group is the most effective oxy substituent for antipicornaviral activity. Compounds 11 (3-methylisoxazole-dibenzofuran) and 22 (4-methylthiazole-dibenzofuran) were described as highly effective in vitro against a broad panel of human rhinoviruses and enteroviruses, with activity comparable to that of Disoxaril [1]. No numeric IC₅₀ or EC₅₀ values for individual compounds are disclosed in the abstract. This is a class-level observation: the dibenzofuran-bearing compounds represent the optimal oxy substituent within the series, but the precise fold-selectivity over phenoxy or benzofuran analogs is not quantified in the available record.

Antiviral Picornavirus Capsid-binding inhibitor

Linker Length Optimization: Seven-Carbon Heptyl Chain as Marginally Superior to Six-Carbon

Qualitative SAR analysis of the azolylalkyloxy series indicated that the optimal alkyl chain length is six or seven carbon atoms, with seven being marginally superior [1]. The target compound incorporates a seven-carbon heptyl linker. This distinguishes it from shorter-chain analogs (e.g., pentyl or butyl linkers) commonly found in early-generation capsid binders. The marginal superiority of the seven-carbon linker over the six-carbon linker is a class-level observation; no numeric potency difference is reported.

Linker SAR Alkyl chain optimization Antipicornavirus

Azole Head Group Comparison: 3-Methylisoxazole vs. 4-Methylthiazole in Dibenzofuran Context

Within the dibenzofuran-containing subset, both 3-methylisoxazole (Compound 11) and 4-methylthiazole (Compound 22) were reported as highly effective. The class-level SAR notes that the effect of different azole moieties on activity was relatively small, with 3-methylisoxazole and 4-methylthiazole being the most effective [1]. No head-to-head numeric comparison between the isoxazole and thiazole variants is available. This evidence supports that both azoles are viable, but does not establish superiority of one over the other.

Azole SAR 3-Methylisoxazole 4-Methylthiazole

Structural Divergence from Disoxaril: Dibenzofuran vs. Dihydrooxazolylphenoxy Pharmacophore

Disoxaril (WIN 51711, CAS 87495-31-6) is the prototypical antipicornavirus capsid binder bearing a 4-(4,5-dihydro-2-oxazolyl)phenoxy substituent. The target compound replaces this with a 3-dibenzofuranyloxy group while retaining the 3-methylisoxazole head and heptyl linker. In the azolylalkyloxy series, the dibenzofuran substitution was identified as the most effective oxy substituent, implying a potency advantage over the dihydrooxazolylphenoxy motif within the same scaffold context [1]. However, no direct numeric comparison between these two specific compounds is reported.

Pharmacophore comparison Disoxaril Dibenzofuran

Best-Fit Research and Industrial Application Scenarios for Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl- (CAS 126311-40-8)


Antipicornavirus Drug Discovery: Broad-Spectrum Rhinovirus and Enterovirus Screening

This compound is best deployed as a screening candidate in antiviral drug discovery programs targeting human rhinovirus (HRV) and enterovirus species. Class-level evidence indicates that the dibenzofuran-3-methylisoxazole scaffold is highly effective in vitro against a wide range of HRV serotypes and multiple enteroviruses [1]. Procurement is justified when the research objective is to evaluate the dibenzofuran pharmacophore as an alternative to the dihydrooxazolylphenoxy motif of Disoxaril.

Capsid-Binding Mechanistic Studies: Comparative Pharmacophore Mapping

The compound serves as a tool for comparative capsid-binding studies alongside Disoxaril and related WIN compounds. Its tricyclic dibenzofuran substituent occupies a distinct hydrophobic volume within the VP1 capsid pocket compared to the phenoxy-oxazoline of Disoxaril. This structural divergence, combined with the class-level SAR ranking of dibenzofuran as the optimal oxy substituent [1], makes it a valuable probe for mapping pharmacophore requirements in picornavirus capsid stabilization.

Structure-Activity Relationship (SAR) Optimization Campaigns for Enteroviral Inhibitors

The compound is suitable as a starting point for SAR exploration around the dibenzofuran moiety. The class-level data indicate that the 2-dibenzofuryl group is the most effective oxy substituent, but the specific substitution pattern (3-yloxy vs. 2-yloxy or 4-yloxy attachment) warrants systematic investigation. Procurement of this specific regioisomer enables head-to-head comparison with other dibenzofuran attachment variants within the same azolylalkyloxy framework.

Selective Tool Compound for Differentiating Lipoxygenase vs. Antiviral Polypharmacology

Dibenzofuran-containing compounds have been independently described as 5-lipoxygenase inhibitors in separate patent literature. Given the structural overlap between dibenzofuran-based 5-LO inhibitors and this antiviral isoxazole, the compound can serve as a selectivity probe to dissect whether dibenzofuran-isoxazole hybrids exhibit polypharmacology across both targets, or whether the isoxazole-heptyl extension directs activity exclusively toward the viral capsid.

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